An In-depth Technical Guide to the Chemical Properties of 1-Methyl-2-(2-methylphenoxy)benzene
An In-depth Technical Guide to the Chemical Properties of 1-Methyl-2-(2-methylphenoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-(2-methylphenoxy)benzene, also known as 2,2'-dimethyldiphenyl ether, is an aromatic ether. This class of compounds is characterized by an oxygen atom connected to two aryl groups. Diaryl ethers are structurally significant in various natural products and serve as key intermediates in organic synthesis. Their applications can range from heat transfer fluids to building blocks for more complex pharmaceutical and agricultural chemicals. This guide provides a comprehensive overview of the known chemical properties and plausible experimental methodologies related to 1-methyl-2-(2-methylphenoxy)benzene, addressing the needs of researchers and professionals in drug development.
Chemical and Physical Properties
The fundamental physicochemical properties of 1-Methyl-2-(2-methylphenoxy)benzene are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| IUPAC Name | 1-Methyl-2-(2-methylphenoxy)benzene | N/A |
| Synonyms | 2,2'-Dimethyldiphenyl ether, o,o'-Ditolyl ether | [1] |
| CAS Number | 4731-34-4 | N/A |
| Molecular Formula | C₁₄H₁₄O | [1][2][3] |
| Molecular Weight | 198.26 g/mol | [1][2][3] |
| Appearance | Yellow to pale yellow to colorless oil | [4] |
| Density | 1.047 g/cm³ (estimate) | [2][3] |
| Boiling Point | 271 °C (estimate) | [2][3] |
| Refractive Index | 1.5948 (estimate) | [2][3] |
Experimental Protocols
Synthesis: Ullmann Condensation
A common and effective method for the synthesis of diaryl ethers is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. For the synthesis of 1-methyl-2-(2-methylphenoxy)benzene, 2-methylphenol (o-cresol) and 1-bromo-2-methylbenzene (o-bromotoluene) would be suitable starting materials.
Reaction:
A General Protocol:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylphenol, 1-bromo-2-methylbenzene, a copper(I) catalyst (e.g., CuI or Cu₂O), a base (e.g., potassium carbonate or cesium carbonate), and a high-boiling point solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide).
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Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon, to prevent oxidation.
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Heating: Heat the reaction mixture to a temperature typically ranging from 120 to 200 °C. The optimal temperature will depend on the specific catalyst and solvent used.
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Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: General workflow for the synthesis of 1-Methyl-2-(2-methylphenoxy)benzene.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like diaryl ethers.
A General Protocol:
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Sample Preparation: Dissolve a small amount of the purified product in a suitable volatile solvent, such as dichloromethane or hexane.
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GC Separation:
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Column: Use a nonpolar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
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Injector: Set the injector temperature to around 250 °C.
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Oven Program: Start with an initial oven temperature of approximately 100 °C, hold for a few minutes, and then ramp the temperature up to around 280-300 °C at a rate of 10-20 °C/min.
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Carrier Gas: Use helium as the carrier gas at a constant flow rate.
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MS Detection:
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Ionization: Use electron ionization (EI) at 70 eV.
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Mass Range: Scan a mass-to-charge (m/z) ratio range of approximately 50-400 amu.
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-
Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum. The molecular ion peak should be observable at m/z 198.
Caption: General workflow for the GC-MS analysis of 1-Methyl-2-(2-methylphenoxy)benzene.
Biological Activity and Toxicology (Inferred from Related Compounds)
There is a lack of specific data on the biological activity and toxicology of 1-methyl-2-(2-methylphenoxy)benzene. However, information on related diaryl ether compounds can provide some initial insights. It is crucial to note that the presence and position of methyl groups can significantly alter the biological properties of a molecule.
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Diphenyl Ether: The parent compound, diphenyl ether, is used as a heat transfer medium and in the manufacturing of other chemicals. Toxicological studies on diphenyl ether suggest low acute toxicity.[5][6]
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Polybrominated Diphenyl Ethers (PBDEs): These are a class of flame retardants that are structurally related to diaryl ethers. PBDEs are known to be persistent environmental pollutants and have been associated with various adverse health effects, including endocrine disruption and neurotoxicity.[7][8] The toxicological profile of PBDEs is heavily influenced by the number and position of bromine atoms.
Given the structural similarity to these compounds, it is plausible that 1-methyl-2-(2-methylphenoxy)benzene could interact with biological systems. However, without specific experimental data, any potential biological activity remains speculative. Further research is required to determine its specific toxicological and pharmacological profile.
Caption: Relationship to compounds with known biological activity.
Conclusion
1-Methyl-2-(2-methylphenoxy)benzene is a diaryl ether with defined physicochemical properties but limited publicly available biological and detailed experimental data. The provided general protocols for synthesis via Ullmann condensation and analysis by GC-MS offer a starting point for researchers. The potential for biological activity, inferred from related compounds, highlights the need for further investigation into the specific toxicological and pharmacological effects of this molecule. This guide serves as a foundational resource for scientists and professionals engaged in the study and application of novel aromatic compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 6. dep.nj.gov [dep.nj.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vivo and in vitro anti-androgenic effects of DE-71, a commercial polybrominated diphenyl ether (PBDE) mixture - PubMed [pubmed.ncbi.nlm.nih.gov]



